Tebipenem

Übersicht

Beschreibung

Tebipenem is a broad-spectrum orally-administered antibiotic belonging to the carbapenem subgroup of β-lactam antibiotics. It was developed to combat bacteria that have acquired resistance to commonly used antibiotics. This compound is formulated as the ester this compound pivoxil, which enhances its absorption and bioavailability .

Wissenschaftliche Forschungsanwendungen

Tebipenem has a wide range of scientific research applications:

Chemistry: this compound is studied for its unique chemical properties and synthesis methods.

Biology: It is used to investigate bacterial resistance mechanisms and the efficacy of new antibiotics.

Wirkmechanismus

Target of Action

Tebipenem, a broad-spectrum orally-administered antibiotic, belongs to the carbapenem subgroup of β-lactam antibiotics . It primarily targets the penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .

Mode of Action

This compound interacts with its targets (PBPs) by acylating them in the periplasmic space . This interaction inhibits the PBPs, thereby disrupting the synthesis of the bacterial cell wall . As a result, the structure of the cell wall weakens, leading to bacterial cell death .

Biochemical Pathways

The conversion of this compound from its prodrug form, this compound pivoxil, to its active form occurs in the enterocytes of the gastrointestinal tract via intestinal esterases . This biochemical pathway enhances the absorption and bioavailability of this compound .

Pharmacokinetics

This compound exhibits linear pharmacokinetics over the regimens used in studies . The time to maximum concentration (Tmax) is reached within 0.50 to 0.67 hours for doses ranging from 100 to 400 mg . The area under the concentration-time curve (AUC) is proportional to the dose in the range of 100-400 mg . The renal and fecal routes are major clearance pathways in the elimination of this compound .

Result of Action

The molecular and cellular effects of this compound’s action include rapid bactericidal activity against both Gram-positive and Gram-negative bacteria . It has shown special advantages in pediatric infections and is effective against multidrug-resistant Gram-negative pathogens .

Action Environment

Environmental factors such as the patient’s renal function can influence the action of this compound. For instance, this compound’s renal excretion may require dose adjustments for kidney dysfunction . Additionally, the susceptibility of urinary tract pathogens to this compound can vary interregionally, affecting its efficacy .

Biochemische Analyse

Biochemical Properties

Tebipenem has shown activity against multidrug-resistant (MDR) Gram-negative pathogens, including quinolone-resistant and extended-spectrum-β-lactamase-producing Enterobacteriaceae . The antibacterial activity of this compound against Haemophilus influenzae and Proteus mirabilis was stronger than that of other carbapenems .

Cellular Effects

This compound has shown special advantages in pediatric infections . It has performed well in clinical trials for ear infection and has shown potential in treating serious infections caused by MDR Enterobacteriaceae .

Molecular Mechanism

This compound is a slow substrate that inhibits the β-lactamase from Mycobacterium tuberculosis . It reacts with the enzyme to form enzyme-drug covalent complexes that are hydrolyzed extremely slowly .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound plasma concentrations increased in a linear and dose-proportional manner for doses of 100 to 900 mg and were comparable in the fasted and fed states for the 300- and 600-mg doses . Approximately 55% to 60% of this compound was recovered in the urine .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The maximum urinary excretion rate was detected at 0–1 or 1–2 h for a dose of 100 or 200–400 mg . Cumulative amount of this compound excreted in urine by 24 h accounted up to 90, 95, and 80% of dose administered for three groups, respectively .

Metabolic Pathways

This compound is metabolized in the body, and its metabolites have been identified. The urine pharmaco-metabolomic analysis revealed urine metabolic trajectory of deviation at 0–1 or 1–2 h and gradually regressing back to the pre-dose group at the following time periods .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It demonstrated excellent distribution into skin and soft tissue of healthy subjects and patients with diabetic foot infections following oral administration of 600 mg of this compound pivoxil hydrobromide .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tebipenem Pivozil umfasst mehrere wichtige Schritte:

Kondensationsreaktion: Azabicyclophosphat und 3-Mercapto-1-(1,3-Thiazolin-2-yl)azetidin-Hydrochlorid werden unter Verwendung von Acetonitril als Lösungsmittel in Gegenwart von Diisopropylethylamin kondensiert.

Industrielle Produktionsverfahren

Die industrielle Herstellung von this compound Pivozil umfasst:

Salzbildungsreaktion: This compound, ein Lösungsmittel, Salz und ein Phasentransferkatalysator werden bei normaler Temperatur gemischt und umgesetzt.

Veresterung: Chlormethylpivalat wird hinzugefügt und eine Veresterungsreaktion durchgeführt.

Kristallisation: Nach der Reaktion wird das Produkt extrahiert, konzentriert und kristallisiert, um this compound Pivozil zu erhalten.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: this compound kann unter bestimmten Bedingungen oxidiert oder reduziert werden, obwohl detaillierte Reaktionsmechanismen nicht umfassend dokumentiert sind.

Substitutionsreaktionen: This compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seines β-Lactamrings, der für seine antibiotische Aktivität entscheidend ist.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Acetonitril, Diisopropylethylamin, Essigsäureäther, Kaliumbicarbonat und Iodmethylpivalat . Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind this compound und seine Esterform, this compound Pivozil .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: this compound wird aufgrund seiner einzigartigen chemischen Eigenschaften und Synthesemethoden untersucht.

Biologie: Es wird verwendet, um bakterielle Resistenzmechanismen und die Wirksamkeit neuer Antibiotika zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Synthese der bakteriellen Zellwand hemmt. Es bindet an Penicillin-bindende Proteine (PBPs), die für die Vernetzung von Peptidoglykanketten in der bakteriellen Zellwand unerlässlich sind. Diese Hemmung führt zur Zelllyse und zum Tod der Bakterien . This compound ist besonders wirksam gegen Bakterien, die β-Lactamase-Enzyme produzieren, die Resistenzen gegen andere β-Lactam-Antibiotika vermitteln .

Analyse Chemischer Reaktionen

Tebipenem undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although detailed reaction mechanisms are not extensively documented.

Substitution Reactions: This compound can undergo substitution reactions, particularly involving its β-lactam ring, which is crucial for its antibiotic activity.

Common reagents and conditions used in these reactions include acetonitrile, diisopropylethylamine, acetic ether, potassium bicarbonate, and iodomethyl pivalate . The major products formed from these reactions are this compound and its ester form, this compound pivoxil .

Vergleich Mit ähnlichen Verbindungen

Tebipenem ist unter den Carbapenemen einzigartig aufgrund seiner oralen Bioverfügbarkeit, die durch seine Esterform, this compound Pivozil, erreicht wird . Zu ähnlichen Verbindungen gehören:

Imipenem: Ein intravenöses Carbapenem mit einem breiten Wirkungsspektrum, aber nicht oral bioverfügbar.

Ertapenem: Ein intravenöses Carbapenem mit einer längeren Halbwertszeit, aber auch keine orale Bioverfügbarkeit.

Die orale Bioverfügbarkeit von this compound macht es zu einer wertvollen Option für die ambulante Behandlung von Infektionen, die durch multiresistente Bakterien verursacht werden .

Biologische Aktivität

Tebipenem, specifically this compound pivoxil hydrobromide (TBP-PI-HBr), is an investigational oral carbapenem antibiotic designed to treat complicated urinary tract infections (cUTI) and acute pyelonephritis (AP). It has gained attention due to its potential effectiveness against multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing extended-spectrum beta-lactamases (ESBLs) and AmpC enzymes. This article explores the biological activity of this compound, detailing its antimicrobial efficacy, pharmacokinetics, and clinical trial outcomes.

In Vitro Efficacy

This compound exhibits significant in vitro activity against a range of Gram-negative pathogens. Studies have shown that this compound has:

- MIC Values : The minimum inhibitory concentration (MIC) values for this compound against common uropathogens, such as Escherichia coli and Klebsiella pneumoniae, demonstrate its potency. For instance, this compound's MIC 50/90 values were reported as 0.06/0.12 mg/L, which is notably lower than those of imipenem .

- Resistance Profiles : this compound retains its activity against isolates expressing ESBLs and AmpC enzymes, making it a valuable option for treating infections caused by resistant strains .

Comparative Studies

In comparative studies, this compound has shown non-inferiority to other carbapenems:

- Ertapenem Comparison : In the pivotal ADAPT-PO trial, this compound was statistically non-inferior to intravenous ertapenem for treating cUTI and AP. The primary endpoint assessed was the overall response combining clinical cure and microbiological eradication .

- Transition Therapy : Research indicates that transitioning from intravenous ertapenem to oral this compound can effectively reduce bacterial burdens without significant regrowth during treatment .

Population Pharmacokinetic Modeling

A comprehensive population pharmacokinetic model has been developed for this compound based on data from multiple studies:

- Model Characteristics : The model is a two-compartment structure with linear first-order elimination. Key covariates influencing pharmacokinetics include renal function and body size .

- Renal Clearance : Renal clearance is the most significant covariate affecting drug disposition, with no substantial differences noted based on age or sex .

Absorption and Bioavailability

This compound is administered as a prodrug (TBP-PI-HBr), which is converted to active this compound in the gastrointestinal tract:

- Oral Bioavailability : Studies indicate that this compound achieves adequate plasma concentrations post-administration, supporting its use as an oral therapeutic option for serious infections .

ADAPT-PO Trial Results

The ADAPT-PO trial involved approximately 1,372 hospitalized adults with cUTI or AP:

| Parameter | This compound HBr | Ertapenem |

|---|---|---|

| Dosage | 600 mg orally every 8 hours | 1 g IV every 24 hours |

| Duration | 7 to 10 days | 7 to 10 days |

| Primary Endpoint | Overall response at TOC visit | Overall response at TOC visit |

| Non-inferiority | Achieved | N/A |

The results indicated that oral this compound was effective in achieving clinical cure rates comparable to those of intravenous therapies, thus supporting its potential role in outpatient settings and reducing hospitalization needs .

Eigenschaften

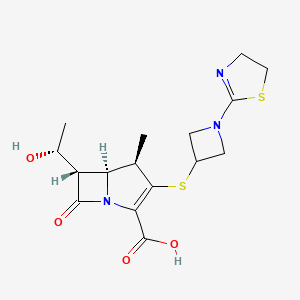

IUPAC Name |

(4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)25-9-5-18(6-9)16-17-3-4-24-16/h7-11,20H,3-6H2,1-2H3,(H,22,23)/t7-,8-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXLUDOKHXEFBQ-YJFSRANCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167227 | |

| Record name | Tebipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161715-21-5 | |

| Record name | Tebipenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161715-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161715215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEBIPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2TWQ1I31U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.